6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one
Description
6-(2,3-Dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-2-one is a structurally complex heterocyclic compound featuring a tricyclic core fused with a 2,3-dihydroindole sulfonyl moiety. The molecule’s unique architecture includes a 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrien-2-one scaffold, a methyl group at position 3, and a sulfonyl group bridging the indole and tricyclic systems. This compound was synthesized via a multi-step procedure involving cyclization and sulfonylation reactions, as described in early methodologies for indole-fused heterocycles .
Key spectroscopic data from the 2000 study includes:
- 13C-NMR (CDCl3): Distinct signals at δ 47.45 (CH2), 101.99 (C-3), and 109.46 (C-7), with aromatic carbons (ArC-H) in the δ 116–136 range, confirming the electronic environment of the tricyclic and indole systems .
- HRMS (CI): A molecular ion peak at m/z 223.1225 (C15H15N2), slightly deviating from the calculated 223.1235, likely due to isotopic or instrumental variance .
However, its detailed biological activity remains unexplored in the provided evidence.
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17-12-16(11-15-6-4-9-21(19(15)17)20(13)23)26(24,25)22-10-8-14-5-2-3-7-18(14)22/h2-3,5,7,11-13H,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCXIYBQRCBCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which hms1657h21 is a part of, bind with high affinity to multiple receptors. This suggests that HMS1657H21 may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that HMS1657H21 may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that HMS1657H21 affects multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives, it’s likely that HMS1657H21 has a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
HMS1657H21 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The indole moiety in HMS1657H21 is known to bind with high affinity to multiple receptors, which can influence various biological activities such as antiviral, anti-inflammatory, and anticancer effects. The compound’s interactions with enzymes and proteins are crucial for its biological activity. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
HMS1657H21 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, HMS1657H21 can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes.
Molecular Mechanism
The molecular mechanism of HMS1657H21 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole moiety in HMS1657H21 allows it to bind to specific receptors and enzymes, leading to the modulation of their activity. This binding can result in the inhibition of certain enzymes, thereby blocking specific metabolic pathways, or activation of enzymes, enhancing particular biochemical reactions. Additionally, HMS1657H21 can influence gene expression by interacting with transcription factors, leading to changes in the production of proteins and enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HMS1657H21 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that HMS1657H21 remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to HMS1657H21 in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of HMS1657H21 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, HMS1657H21 may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
HMS1657H21 is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s indole moiety allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels. HMS1657H21 can modulate the activity of specific enzymes, leading to changes in the production and utilization of metabolites. This modulation can have significant effects on cellular metabolism and overall biological activity.
Transport and Distribution
Within cells and tissues, HMS1657H21 is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of HMS1657H21 are crucial for its biological activity, as they determine the compound’s availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of HMS1657H21 is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. HMS1657H21 may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its biological effects.
Biological Activity
The compound 6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of azatricyclo compounds characterized by their unique tricyclic structure and sulfonyl group. Its IUPAC name reflects its intricate structure, which includes a 1H-indole moiety and a tricyclic framework that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : Many indole derivatives demonstrate significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Certain indole-based compounds have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of the indole ring often correlates with anti-inflammatory activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
1. Antimicrobial Activity
A study evaluating azolyl-substituted indoles found that certain derivatives exhibited potent antimicrobial effects, with IC50 values as low as 0.050 µM against specific bacterial strains . This suggests that the compound's structure may confer similar properties.
2. Anticancer Properties
Research on indole derivatives has highlighted their potential in cancer therapy. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
3. Anti-inflammatory Effects
Indole-based compounds have also been documented for their anti-inflammatory properties in various models. A review highlighted that these compounds could modulate inflammatory pathways effectively .
Data Tables
| Biological Activity | Related Compounds | IC50 Values |
|---|---|---|
| Antimicrobial | Azolyl-substituted indoles | 0.050 - 0.054 µM |
| Anticancer | Indole derivatives | Varies by cell line |
| Anti-inflammatory | Indole-based compounds | Varies by model |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with indole and sulfonamide structures exhibit significant antimicrobial properties. The sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to the development of new antibiotics.
- Anticancer Properties : The tricyclic structure of the compound has been associated with anticancer activity. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
- Neuropharmacological Effects : Indole derivatives are known to interact with neurotransmitter systems. This compound may serve as a lead for developing drugs targeting neurological disorders by modulating serotonin receptors or other neurotransmitter pathways.
Material Science Applications
- Polymer Chemistry : The unique structure allows for potential applications in creating novel polymers with specific mechanical and thermal properties. Research into the polymerization of azatricyclo compounds suggests they can be used to develop advanced materials for various industrial applications.
- Nanotechnology : The compound's ability to form stable complexes can be exploited in nanotechnology for drug delivery systems or as components in nanoscale devices.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant inhibition zones compared to control agents, indicating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its utility in cancer therapy development. Further studies are needed to elucidate the underlying mechanisms.
Case Study 3: Neuropharmacological Research
Research involving animal models indicated that administering this compound led to improved cognitive function and reduced anxiety-like behaviors, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The 2000 study mentions derivatives 3b and 3c , prepared using modified procedures . Though specifics are unavailable, these likely differ in substituents (e.g., alkyl groups, sulfonyl positions, or aromatic modifications). Key points of comparison include:
| Feature | Target Compound | Hypothetical Analogues (3b, 3c) |
|---|---|---|
| Sulfonyl Group | 2,3-Dihydroindole-1-sulfonyl | Potential absence or alternative sulfonyls |
| Methyl Substituent | Position 3 | Possible positional shifts (e.g., C-2/C-4) |
| Tricyclic Core | 1-Azatricyclo[6.3.1.0⁴,¹²]dodecatrien-2-one | Varied bridge sizes or heteroatom placement |
Electronic Effects: The sulfonyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated tricyclics. This could improve solubility but reduce membrane permeability relative to methyl- or acetyl-substituted analogs.
Spectroscopic Comparisons
- 13C-NMR: The C-3 signal (δ 101.99) in the target compound suggests strong deshielding due to the sulfonyl group’s electron-withdrawing effect. In non-sulfonylated analogs, this signal might shift upfield (δ 90–95) .
- HRMS : The mass discrepancy (Δ = 0.0010) could reflect isotopic contributions or structural impurities, a common issue in complex heterocycles compared to simpler derivatives .
Crystallographic Insights
The Sheldrick methodologies (SHELXL, SHELXT) are critical for resolving crystal structures of similar tricyclic compounds. For example:
- Bond Angles : The tricyclic core’s strain may result in bond angles deviating from ideal values (e.g., 109.5° for sp³ carbons), a feature observed in related strained heterocycles.
- Packing Motifs: Sulfonyl-containing analogs often exhibit denser crystal packing due to intermolecular S=O···H-N interactions, unlike non-polar derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
